molecular formula C13H11NO2 B12551241 2-Cyano-6-phenylhexa-2,5-dienoic acid CAS No. 144285-24-5

2-Cyano-6-phenylhexa-2,5-dienoic acid

Cat. No.: B12551241
CAS No.: 144285-24-5
M. Wt: 213.23 g/mol
InChI Key: QSQBELSUHZLLQC-UHFFFAOYSA-N
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Description

2-Cyano-6-phenylhexa-2,5-dienoic acid is an organic compound with a unique structure characterized by a cyano group and a phenyl group attached to a hexa-2,5-dienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-phenylhexa-2,5-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Heck coupling reaction, where ethyl 3-bromo-2-acetoxyacrylate is coupled with 1-aryl vinyl ketals or 1-aryl allylic alcohols . The reaction proceeds in the presence of a palladium catalyst and a base, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-phenylhexa-2,5-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-6-phenylhexa-2,5-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-6-phenylhexa-2,5-dienoic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as C-C hydrolase BphD, which catalyzes the hydrolysis of the compound to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid . The catalytic mechanism involves a general base-catalyzed attack of water, leading to the formation of a gem-diol intermediate.

Comparison with Similar Compounds

2-Cyano-6-phenylhexa-2,5-dienoic acid can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

144285-24-5

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-cyano-6-phenylhexa-2,5-dienoic acid

InChI

InChI=1S/C13H11NO2/c14-10-12(13(15)16)9-5-4-8-11-6-2-1-3-7-11/h1-4,6-9H,5H2,(H,15,16)

InChI Key

QSQBELSUHZLLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC=C(C#N)C(=O)O

Origin of Product

United States

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